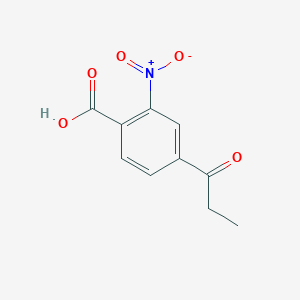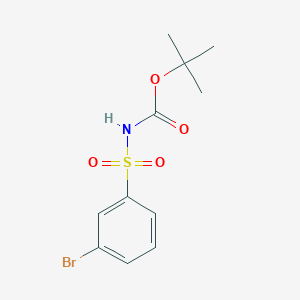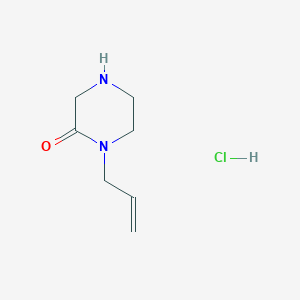
4-(二氟甲基)吡咯烷-2-酮
描述
4-(Difluoromethyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring with a difluoromethyl group attached to the fourth carbon
科学研究应用
4-(Difluoromethyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly for its ability to enhance metabolic stability and binding affinity.
Industry: The compound finds applications in the synthesis of fine chemicals, agrochemicals, and materials science
作用机制
Target of Action
Pyrrolidin-2-one derivatives have been reported to exhibit diverse biological activities . The pyrrolidine ring, a key component of 4-(Difluoromethyl)pyrrolidin-2-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolidin-2-one, have been reported to interact with their targets in a way that leads to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidin-2-one derivatives have been reported to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyrrolidin-2-one derivatives have been reported to exhibit diverse biological activities, suggesting that they may have various significant effects at the molecular and cellular level .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化分析
Biochemical Properties
4-(Difluoromethyl)pyrrolidin-2-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with prolyl-tRNA synthetase, an enzyme involved in protein synthesis . This interaction is significant as it can inhibit the enzyme’s activity, thereby affecting protein synthesis. Additionally, 4-(Difluoromethyl)pyrrolidin-2-one has shown potential in binding to other biomolecules, altering their conformation and activity.
Cellular Effects
The effects of 4-(Difluoromethyl)pyrrolidin-2-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the growth and proliferation of various cell types, including cancer cells . By altering gene expression, 4-(Difluoromethyl)pyrrolidin-2-one can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies. Furthermore, its impact on cellular metabolism can lead to changes in energy production and utilization within cells.
Molecular Mechanism
At the molecular level, 4-(Difluoromethyl)pyrrolidin-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with prolyl-tRNA synthetase inhibits the enzyme’s function, leading to a decrease in protein synthesis . Additionally, 4-(Difluoromethyl)pyrrolidin-2-one can modulate gene expression by binding to transcription factors or DNA, influencing the transcription of specific genes. These molecular interactions are crucial for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(Difluoromethyl)pyrrolidin-2-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under specific conditions, maintaining its biochemical activity over time . Prolonged exposure to certain environmental factors can lead to its degradation, affecting its efficacy. Long-term studies have shown that 4-(Difluoromethyl)pyrrolidin-2-one can have sustained effects on cellular function, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 4-(Difluoromethyl)pyrrolidin-2-one vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as reducing tumor growth in cancer models At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity
Metabolic Pathways
4-(Difluoromethyl)pyrrolidin-2-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 4-(Difluoromethyl)pyrrolidin-2-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it can be transported into cells via specific membrane transporters, influencing its intracellular concentration and activity. Additionally, binding to plasma proteins can affect its distribution in the body, impacting its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 4-(Difluoromethyl)pyrrolidin-2-one is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound can localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, its presence in the cytoplasm can affect various signaling pathways and metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)pyrrolidin-2-one typically involves the difluoromethylation of pyrrolidin-2-one derivatives. One common method includes the use of ethyl bromodifluoroacetate as a difluoromethylation reagent. The process involves N-alkylation followed by in situ hydrolysis and decarboxylation .
Industrial Production Methods: Industrial production methods for 4-(Difluoromethyl)pyrrolidin-2-one are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-free methods is preferred to reduce costs and environmental impact .
化学反应分析
Types of Reactions: 4-(Difluoromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactam ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include difluoromethylated derivatives, oxidized lactams, and substituted pyrrolidinones .
相似化合物的比较
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- Pyrrolone derivatives
Comparison: 4-(Difluoromethyl)pyrrolidin-2-one is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties compared to its analogs. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a superior scaffold for drug design and other applications .
属性
IUPAC Name |
4-(difluoromethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO/c6-5(7)3-1-4(9)8-2-3/h3,5H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJFFBJHASDJJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803589-29-8 | |
| Record name | 4-(difluoromethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1469375.png)

![cis-Octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1469378.png)


![8-Azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B1469381.png)

![2-Methoxy-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methylpyridine](/img/structure/B1469384.png)





